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Compound of Interest

Compound Name: Clazamycin B

CAS No.: 71774-49-7

Cat. No.: B1669159 Get Quote

Part 1: Executive Summary & Scientific Rationale
The Bacterial Pyrrolizidine Anomaly
While pyrrolizidine alkaloids (PAs) are ubiquitous in the plant kingdom (e.g., Boraginaceae,

Asteraceae), Clazamycin B represents a rare and chemically distinct subclass: the bacterial

pyrrolizidines. Isolated from Streptomyces species (specifically S. puniceus), Clazamycin B
(and its epimer Clazamycin A) features a highly functionalized 7a-hydroxy-1-imino-pyrrolizidine

core, often bearing a chlorine atom at the C2 position.

Unlike their plant counterparts, which are typically hepatotoxic ester alkaloids, Clazamycin B
exhibits potent broad-spectrum antibiotic (particularly against Pseudomonas aeruginosa) and

antitumor activity. Its mechanism of action involves DNA alkylation, facilitated by the reactive

vinylogous amidine/urea functionality.

Strategic Approach to Synthesis
The total synthesis of Clazamycin B presents unique challenges due to the labile nature of the

C7a-hemiaminal stereocenter and the high density of functional groups (imine, chloride,

hydroxyl) on the bicyclic framework.

This guide details two complementary protocols:
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Biomimetic Total Synthesis of the 7a-Hydroxylated Core: Based on the breakthrough "one-

pot" methodology established by Lewis, Shaw, and Robertson (2021) for the related

Legonmycins. This protocol provides the most efficient synthetic access to the bacterial

pyrrolizidine scaffold.

Isolation and Purification from Fermentation: The classical, high-yield method for obtaining

the natural product with its native chlorination pattern.

Part 2: Chemical Logic & Signaling Pathways
Structural Analysis and Retrosynthesis
The core stability of Clazamycin B is pH-dependent. In aqueous solution, Clazamycin A (5S,

8R) and Clazamycin B (5S, 8S) exist in equilibrium via a ring-opening/ring-closing mechanism

at the aminal center.

Key Synthetic Challenge: The installation of the C7a-hydroxyl group (bridgehead) is the critical

step. The Lewis/Robertson approach utilizes a selective oxidative hydrolysis of an acylated

pyrrole precursor, mimicking the biosynthetic action of the flavin-dependent monooxygenase

LgnC.
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Figure 1: Biosynthetic logic flow for Bacterial Pyrrolizidines. The conversion of the indolizidine

intermediate to the pyrrolizidine core is mediated by LgnC, a step mimicked in the synthetic

protocol.
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Protocol A: Biomimetic Synthesis of the Pyrrolizidine
Core
Adapted from Lewis, Shaw, & Robertson (2021). This protocol synthesizes the C7a-

hydroxylated core common to Clazamycins, Jenamidines, and Legonmycins.

Reagents & Equipment
Starting Material: 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one (Compound 1)

Acylating Agent: Isovaleryl chloride (or relevant acyl chloride for side-chain diversity)

Base: Pyridine (Anhydrous)

Solvent: Acetonitrile (MeCN)

Atmosphere: Ambient Air (Open flask for oxidation)

Purification: Flash Column Chromatography (Silica gel)

Step-by-Step Methodology
Preparation of the Reaction Vessel:

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

Purge with Nitrogen (

) and allow to cool.

Acylation (The "Activation" Step):

Dissolve Compound 1 (1.0 equiv, ~2.0 g) in anhydrous MeCN (10 mL/g).

Add Pyridine (4.0 equiv) via syringe.

Cool the solution to 0°C in an ice bath.

Dropwise add Isovaleryl chloride (2.0 equiv).
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Mechanism Note: This results in

-diacylation.[1] The formation of the electron-rich pyrrole intermediate is crucial for the
subsequent oxidation.

Oxidative Hydrolysis (The "LgnC Mimic"):

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

Open the flask to the atmosphere (or bubble air gently).

Stir vigorously for 16–24 hours.

Observation: The reaction mixture will darken as the pyrrole intermediate undergoes

autoxidation at the C7a bridgehead, followed by hydrolysis.

Work-up and Isolation:

Concentrate the reaction mixture in vacuo to remove MeCN.

Resuspend the residue in Ethyl Acetate (EtOAc) and wash with:

1x Saturated

1x Brine

Dry the organic layer over anhydrous

.

Filter and concentrate to yield the crude oil.

Purification:

Purify via flash chromatography (Gradient: 0%

10% MeOH in DCM).

Target Product: 7a-hydroxy-pyrrolizidin-1-one derivative.[1]
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Data Specification Table: Synthetic Parameters

Parameter Specification Notes

Temperature
0°C

RT

Critical to control acylation

exotherm.

Time 16 - 24 Hours
Monitored by TLC

(disappearance of pyrrole).

Yield 40 - 60%
Variable based on acyl

substituent.

Key Intermediate -diacylated pyrrole Unstable; processed in situ.

Protocol B: Isolation of Clazamycin B (Natural Source)
For researchers requiring the specific chlorinated natural product.

Fermentation
Strain:Streptomyces puniceus (e.g., NRRL 11160 or MF990-BF4).

Seed Culture: Inoculate spores into 500 mL Erlenmeyer flasks containing 100 mL of Soy

Peptone/Glucose (SPG) medium. Incubate at 28°C for 48 hours on a rotary shaker (200

rpm).

Production Culture: Transfer 5% (v/v) seed culture into production flasks (SPG medium).

Ferment for 96 hours at 28°C.

Extraction & Purification
Filtration: Separate mycelia from the broth using centrifugation (5000 rpm, 20 min).

Adsorption: Pass the supernatant through a Diaion HP-20 resin column.

Elution: Wash with water, then elute with a stepwise gradient of Methanol/Water (0%

100% MeOH).
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Extraction: Concentrate active fractions (monitored by anti-bacterial assay against Bacillus

subtilis) and extract into Ethyl Acetate at pH 8.0.

Note: Clazamycins are more stable in organic solvents than in aqueous acidic solutions.

Final Purification: Preparative HPLC (C18 column).

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

Detection: UV at 210 nm and 254 nm.

Isomer Separation: Clazamycin A elutes before Clazamycin B (typically).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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